Enantioselective Binding Affinity: D- vs. L-Phenylalanine Derivatives
The D-configuration of the phenylalanine core confers distinct binding properties compared to its L-counterpart. In a study on alkaloid binding, N-acetylphenylalanine enantiomers showed a three-fold differentiation in binding affinity between the L- and D-forms, a behavior that is likely relevant for the acetylated 4-nitro derivative as well [1]. While the specific compound was not tested, this class-level inference suggests a similar, quantifiable difference in molecular recognition events.
| Evidence Dimension | Binding enantioselectivity (L-form vs D-form) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference suggests distinct behavior for the D-enantiomer. |
| Comparator Or Baseline | N-acetylphenylalanine (L-enantiomer vs D-enantiomer) |
| Quantified Difference | Three-fold differentiation in binding constant between L- and D-enantiomers of N-acetylphenylalanine. |
| Conditions | Binding studies with (+)-tubocurarine alkaloid in aqueous solution, measured by 1H NMR and fluorescence titration. |
Why This Matters
This demonstrates that the D-stereocenter is not a passive structural feature but actively modulates binding affinity, making the (R)-enantiomer a non-interchangeable entity for biological assays.
- [1] Godoy-Alcántar, C., Nelen, M. I., Eliseev, A. V., & Yatsimirsky, A. K. (2005). Cleavage of 4-nitrophenyl esters of N-protected phenylalanine enantiomers involves reaction paths with one and two alkaloid molecules. Journal of the Chemical Society, Perkin Transactions 2, (8), 1520-1526. View Source
